Cas no 1901-26-4 (3-Methyl-4-phenylbut-3-en-2-one)
3-Methyl-4-phenylbut-3-en-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-4-phenylbut-3-en-2-one
- 3-methyl-4-phenyl-3-buten-2-one
- 1-METHYL-1-BENZYLIDENE-ACETONE
- 1-Phenyl-2-methyl-1-butene-3-one
- 2-methyl-1-phenylbut-1-en-3-one
- 3-BENZYLIDENE-2-BUTANONE
- 3-Benzylidene-2-butenone
- 3-Methyl-4-phenyl-3-buten-2-on
- 4-Phenyl-3-methyl-3-buten-2-one
- BENZILIDENEMETHYLACETONE
- Benzylidene methyl ethyl ketone
- Brn 0774487
- ALPHA-METHYL-ALPHA-BENZALACETONE
- BAA90126
- FEMA No. 2734
- (E)-3-Methyl-4-phenyl-3-buten-2-one
- 3-BUTEN-2-ONE, 3-METHYL-4-PHENYL-, (E)-
- A903488
- Z4887E8C9X
- EN300-173579
- 3-Buten-2-one, 3-methyl-4-phenyl-
- (3E)-3-Methyl-4-phenyl-3-buten-2-one #
- EINECS 217-599-1
- NSC-46888
- CHEBI:172417
- Methyl alpha-methylstyryl ketone
- NSC 46888
- 42968-14-9
- UNII-Z4887E8C9X
- CHEMBL3105852
- Q27294977
- SCHEMBL805622
- METHYL .ALPHA.-METHYLSTYRYL KETONE
- BS-12433
- NSC-167115
- BQJFBHBDOAIIGS-CMDGGOBGSA-N
- CS-0368611
- CS-0266587
- 2-07-00-00298 (Beilstein Handbook Reference)
- AKOS006273871
- TRANS-3-METHYL-4-PHENYL-3-BUTEN-2-ONE
- (E)-3-methyl-4-phenylbut-3-en-2-one
- Methylbenzylideneacetone
- benzylidene methyl acetone
- 3-But4en-2-one, 3-methyl-4-phenyl0-, (3E)-
- 3-METHYL-4-PHENYL-3-BUTEN-2-ONE [FHFI]
- .alpha.-Methylbenzylideneacetone
- 1901-26-4
- (3E)-3-methyl-4-phenylbut-3-en-2-one
- NSC167115
- 3-Buten-2-one, 3-methyl-4-phenyl-, (3E)-
- G62892
- (3Z)-3-METHYL-4-PHENYLBUT-3-EN-2-ONE
- 217-599-1
- DTXCID1035993
- DTXSID0062050
-
- Inchi: 1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+
- InChI Key: BQJFBHBDOAIIGS-CMDGGOBGSA-N
- SMILES: O=C(C)/C(/C)=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 160.08900
- Monoisotopic Mass: 160.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.9640 (rough estimate)
- Boiling Point: 286°C (estimate)
- Refractive Index: 1.5400 (estimate)
- PSA: 17.07000
- LogP: 2.67890
- FEMA: 2734 | 3-METHYL-4-PHENYL-3-BUTENE-2-ONE
3-Methyl-4-phenylbut-3-en-2-one Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Methyl-4-phenylbut-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120155-1g |
3-Methyl-4-phenylbut-3-en-2-one |
1901-26-4 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Enamine | EN300-173579-1g |
3-methyl-4-phenylbut-3-en-2-one |
1901-26-4 | 60% | 1g |
$743.0 | 2023-09-20 | |
| Enamine | EN300-173579-5g |
3-methyl-4-phenylbut-3-en-2-one |
1901-26-4 | 60% | 5g |
$2152.0 | 2023-09-20 | |
| Enamine | EN300-173579-10g |
3-methyl-4-phenylbut-3-en-2-one |
1901-26-4 | 60% | 10g |
$3191.0 | 2023-09-20 | |
| Chemenu | CM128266-1g |
(E)-3-methyl-4-phenylbut-3-en-2-one |
1901-26-4 | 95% | 1g |
$310 | 2023-01-09 | |
| Key Organics Ltd | BS-12433-100MG |
(3E)-3-methyl-4-phenylbut-3-en-2-one |
1901-26-4 | >95% | 100mg |
£171.07 | 2023-09-08 | |
| Key Organics Ltd | BS-12433-0.5G |
(3E)-3-methyl-4-phenylbut-3-en-2-one |
1901-26-4 | >95% | 0.5g |
£275.00 | 2025-02-08 | |
| Key Organics Ltd | BS-12433-1G |
(3E)-3-methyl-4-phenylbut-3-en-2-one |
1901-26-4 | >95% | 1g |
£335.00 | 2023-09-08 | |
| Key Organics Ltd | BS-12433-5G |
(3E)-3-methyl-4-phenylbut-3-en-2-one |
1901-26-4 | >95% | 5g |
£860.00 | 2023-09-08 | |
| Key Organics Ltd | BS-12433-10G |
(3E)-3-methyl-4-phenylbut-3-en-2-one |
1901-26-4 | >95% | 10g |
£1051.00 | 2023-09-08 |
3-Methyl-4-phenylbut-3-en-2-one Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-Methyl-4-phenylbut-3-en-2-one
Professional Introduction to 3-Methyl-4-phenylbut-3-en-2-one (CAS No: 1901-26-4)
3-Methyl-4-phenylbut-3-en-2-one, identified by its Chemical Abstracts Service number CAS No: 1901-26-4, is a significant organic compound with a rich history in chemical synthesis and pharmaceutical research. This molecule, featuring a conjugated system of a ketone and an alkene, exhibits unique structural and electronic properties that make it a valuable intermediate in various synthetic pathways. Its molecular structure, characterized by a phenyl group and a methyl-substituted butenone backbone, contributes to its versatility in chemical transformations and biological interactions.
The compound’s utility spans across multiple domains, including agrochemicals, flavor and fragrance industries, and medicinal chemistry. In recent years, the growing interest in 3-Methyl-4-phenylbut-3-en-2-one has been fueled by its emerging role as a key intermediate in the synthesis of bioactive molecules. Researchers have been exploring its potential in developing novel therapeutic agents, particularly in the context of neurological disorders and anti-inflammatory treatments.
One of the most compelling aspects of 3-Methyl-4-phenylbut-3-en-2-one is its ability to serve as a scaffold for designing molecules with enhanced pharmacological properties. The conjugated double bond system and the presence of both electron-withdrawing (ketone) and electron-donating (methyl) groups allow for fine-tuning of electronic distributions, which is crucial for modulating biological activity. This feature has attracted considerable attention from medicinal chemists seeking to develop small-molecule drugs with improved efficacy and selectivity.
Recent advancements in computational chemistry have further highlighted the potential of 3-Methyl-4-phenylbut-3-en-2-one as a building block. Molecular modeling studies suggest that derivatives of this compound can interact with specific biological targets through well-defined binding modes. For instance, modifications at the phenyl ring or the methyl-substituted carbon have been shown to influence receptor binding affinity and metabolic stability, making it an attractive candidate for drug discovery programs.
In the realm of synthetic organic chemistry, 3-Methyl-4-phenylbut-3-en-2-one has been utilized in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to construct complex molecular architectures. These reactions are particularly valuable for introducing aryl groups at strategic positions within the molecule, enhancing its functional diversity. The compound’s reactivity also makes it suitable for oxidation and reduction processes, enabling further derivatization into aldehydes, carboxylic acids, or alcohols.
The pharmaceutical industry has taken notice of 3-Methyl-4-phenylbut-3-en-2-one due to its structural similarity to known bioactive compounds. For example, analogs of this molecule have been investigated for their potential as serotonin receptor modulators, which are relevant in treating conditions such as depression and anxiety. Additionally, its role as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) has been explored, leveraging its ability to form stable heterocyclic frameworks.
From an industrial perspective, the production of 3-Methyl-4-phenylbut-3-en-2-one on an industrial scale has been optimized through catalytic processes that enhance yield and selectivity. Advances in green chemistry principles have also prompted researchers to develop more sustainable synthetic routes, minimizing waste generation and energy consumption. These efforts align with global trends toward environmentally responsible manufacturing practices.
The analytical characterization of 3-Methyl-4-phenylbut-3-en-2-one is another area where significant progress has been made. Modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed insights into its structure and purity. These tools are essential for ensuring that the compound meets stringent quality standards required for pharmaceutical applications.
In conclusion, 3-Methyl-4-phenylbut-3-en-2-one (CAS No: 1901-26-4) represents a fascinating compound with broad applications in chemical synthesis and drug development. Its unique structural features enable diverse functionalization strategies, making it a valuable asset for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new methodologies for its utilization, the potential applications of this molecule are expected to expand further into uncharted territories of pharmaceutical innovation.
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